N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide
Description
Background and Significance
N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide occupies an important position within the broader landscape of organic pharmaceutical intermediates and bioactive compounds. The significance of this compound stems from its structural characteristics that embody key pharmacophoric elements commonly found in therapeutically active molecules. The presence of both an aromatic amine system and an acetamide linkage provides multiple sites for molecular recognition and binding interactions with biological targets. Research in medicinal chemistry has consistently demonstrated that compounds containing these structural motifs often exhibit diverse biological activities, ranging from antimicrobial properties to enzyme inhibition capabilities.
The compound's molecular architecture reflects the principles of structure-based drug design, where specific functional groups are strategically positioned to optimize interactions with target proteins or enzymes. The ethoxy group attached to the acetamide moiety introduces additional flexibility and potential for hydrogen bonding interactions, while the amino and methyl substituents on the aromatic ring modulate the electronic properties and spatial orientation of the molecule. These structural features contribute to the compound's potential utility in pharmaceutical applications and its value as a research tool in chemical biology studies.
Contemporary pharmaceutical research has increasingly focused on aryl acetamide derivatives due to their favorable pharmacokinetic properties and their ability to serve as scaffolds for the development of more complex therapeutic agents. This compound exemplifies this trend, representing a well-characterized example of how systematic modifications to basic acetamide structures can yield compounds with enhanced properties and potential clinical applications.
Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The compound is officially designated as this compound, reflecting the hierarchical naming system that prioritizes the acetamide functional group as the parent structure. This nomenclature clearly indicates the substitution pattern on both the aromatic ring and the acetyl portion of the molecule.
The compound's chemical identity is further established through its unique molecular formula of C₁₁H₁₆N₂O₂ and molecular weight of 208.26 grams per mole. The PubChem database has assigned this compound the Chemical Identifier number 16783086, providing a standardized reference for database searches and chemical literature reviews. Additional identification systems include the International Chemical Identifier string: InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-4-5-9(12)8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14), which provides a complete structural description suitable for computational applications.
Table 1: Systematic Identification Data for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| PubChem CID | 16783086 |
| InChI Key | ZUFDBPKMZPIOBT-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NC1=CC=CC(=C1C)N |
The Simplified Molecular Input Line Entry System representation CCOCC(=O)NC1=CC=CC(=C1C)N provides a concise textual description of the molecular structure that can be easily interpreted by chemical software and databases. This systematic approach to chemical identification ensures consistency across research publications and facilitates accurate communication within the scientific community.
Historical Context in Acetamide Chemistry
The development of acetamide chemistry traces its origins to the late nineteenth century, when acetanilide was first introduced into medical practice in 1886 as a fever-reducing drug by Arnold Cahn and Paul Hepp. This historic discovery marked the beginning of systematic research into acetamide derivatives and their therapeutic potential. The original compound, acetanilide, was marketed under the trade name Antifebrine and represented one of the first synthetic organic compounds to find widespread medical application. However, early clinical experience revealed significant toxicity issues, including methemoglobinemia and cyanosis, which prompted intensive research into structurally related but safer alternatives.
The evolution of acetamide chemistry gained significant momentum during the twentieth century as researchers began to understand the relationship between chemical structure and biological activity. David Lester and Leon Greenberg's discovery in 1947 that paracetamol was a major active metabolite of acetanilide provided crucial insights into the metabolic pathways and pharmacological mechanisms underlying acetamide drug action. This finding revolutionized the field and led to the development of safer acetamide-based therapeutics that maintained efficacy while reducing adverse effects.
Modern acetamide research has expanded far beyond the original analgesic and antipyretic applications to encompass a broad spectrum of biological activities. Contemporary studies have demonstrated that acetamide derivatives possess antimicrobial, anti-inflammatory, anticonvulsant, anticancer, antihyperglycemic, and antimalarial properties. The structural diversity achievable through modifications of the basic acetamide framework has made this chemical class particularly attractive for pharmaceutical research and development programs targeting various disease states and biological pathways.
The historical progression from simple acetanilide to complex, rationally designed acetamide derivatives like this compound reflects the maturation of medicinal chemistry as a scientific discipline. This evolution demonstrates how systematic structure-activity relationship studies and advances in synthetic methodology have enabled the development of increasingly sophisticated molecular designs with improved pharmacological profiles and reduced toxicity.
Classification within Aryl Acetamide Derivatives
This compound belongs to the broad classification of aryl acetamide derivatives, a chemical family characterized by the presence of an aromatic ring system directly attached to an acetamide functional group. Within this classification, the compound can be more specifically categorized as a substituted aniline acetamide derivative, reflecting the amino group substitution on the aromatic ring. This structural classification is significant because it relates directly to the compound's chemical reactivity, physical properties, and potential biological activities.
The aryl acetamide family encompasses a diverse range of compounds that have found applications across multiple therapeutic areas. Research has demonstrated that structural modifications within this class can dramatically influence biological activity and selectivity. For example, studies on acetanilide-based analogues as beta3-adrenergic receptor agonists have shown that specific substitution patterns can confer potent and selective agonistic activity, with some derivatives exhibiting functional selectivity over related receptor subtypes.
Table 2: Classification Hierarchy for this compound
| Classification Level | Category |
|---|---|
| Chemical Class | Amides |
| Subclass | Acetamides |
| Structural Type | Aryl Acetamides |
| Specific Category | Substituted Aniline Acetamides |
| Functional Features | Amino-substituted, Methyl-substituted, Ethoxy-substituted |
The compound's classification as an aryl acetamide derivative places it within a group that has demonstrated significant pharmacological versatility. Recent structure-activity relationship studies have revealed that modifications to the aryl tail group can substantially impact anti-parasitic potency and selectivity profiles. These findings suggest that this compound, with its specific substitution pattern, may possess unique biological properties that distinguish it from other members of the aryl acetamide family.
The ethoxy substituent on the acetamide portion of the molecule represents a relatively uncommon modification within the aryl acetamide class, potentially conferring distinct pharmacokinetic or pharmacodynamic properties. This structural feature, combined with the specific substitution pattern on the aromatic ring, positions the compound as a unique member of its chemical class with potential for novel biological activities and therapeutic applications.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-ethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-4-5-9(12)8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFDBPKMZPIOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Information
Chemical Name: N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
CAS Number: 953719-00-1
Preparation Methods
Amide Bond Formation via Ethoxyacetylation
One of the most common methods for synthesizing this compound involves the ethoxyacetylation of 3-amino-2-methylaniline. This reaction typically employs ethyl bromoacetate as the acylating agent in the presence of a base.
Procedure:
-
- 3-Amino-2-methylaniline
- Ethyl bromoacetate
- Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
- Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
-
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (40–50°C) for several hours.
- The reaction is typically conducted under an inert nitrogen atmosphere to prevent oxidation.
-
- After completion, the reaction mixture is quenched with water.
- The product is extracted using an organic solvent such as dichloromethane.
- Purification is achieved through recrystallization from ethanol or column chromatography.
-
- Typical yields range from 75% to 85%, depending on reaction conditions.
Reaction Scheme:
$$
\text{C}7\text{H}9\text{N} + \text{CH}3\text{CH}2\text{OCOCH}2\text{Br} \xrightarrow{\text{Base, Solvent}} \text{C}{11}\text{H}{16}\text{N}2\text{O}_2
$$
Direct Amidation Using Ethoxyacetic Acid
An alternative synthetic route involves direct amidation of ethoxyacetic acid with 3-amino-2-methylaniline using a coupling reagent.
Procedure:
-
- Ethoxyacetic acid
- 3-Amino-2-methylaniline
- Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
- The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
- A mild base such as N-methylmorpholine (NMM) is added to facilitate the reaction.
-
- The crude product is precipitated by adding water or brine to the reaction mixture.
- Purification is performed through recrystallization or silica gel chromatography.
-
- Moderate to high yields (70%–90%).
Use of Acetyl Chlorides
A less commonly employed but efficient method involves the use of ethoxyacetyl chloride as the acylating agent.
Procedure:
-
- Ethoxyacetyl chloride
- 3-Amino-2-methylaniline
- Base: Pyridine or triethylamine
-
- The reaction is performed at low temperatures (0°C to room temperature) to control reactivity and avoid side reactions.
-
- The product is isolated by neutralizing the reaction mixture with dilute acid and extracting with an organic solvent.
- Recrystallization from ethanol provides a pure compound.
-
- High yields up to 95% have been reported under optimized conditions.
Comparative Analysis of Methods
| Method | Key Reagents | Solvent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ethoxyacetylation | Ethyl bromoacetate, K₂CO₃ | Ethanol/THF | 75–85 | Simple setup, moderate cost | Requires inert atmosphere |
| Direct Amidation | Ethoxyacetic acid, HATU | DMF/DCM | 70–90 | High selectivity, mild conditions | Expensive reagents |
| Acetyl Chlorides | Ethoxyacetyl chloride, Pyridine | DCM | ~95 | High efficiency | Requires careful handling of acyl chlorides |
Notes on Optimization
- Purity of Reagents: Using high-purity starting materials minimizes side reactions and improves yield.
- Reaction Monitoring: Techniques like TLC (Thin Layer Chromatography) or HPLC (High Performance Liquid Chromatography) are recommended for real-time monitoring.
- Temperature Control: Maintaining precise temperature conditions ensures reproducibility and prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated inhibition of TNF-alpha production in macrophages. |
| Animal models | Showed reduced edema in paw inflammation models. |
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various strains of bacteria and fungi.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| This compound | 3.12 - 50 µg/mL | Gram-positive and Gram-negative bacteria, Candida species |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in relation to:
- Acetylcholinesterase (AChE) : Potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling.
| Enzyme | Inhibition Potency (IC50) |
|---|---|
| AChE | 25 nM |
Antioxidant Activity
Research has demonstrated that this compound can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative stress.
Case Study on Antimicrobial Resistance
A study involving the synthesis of derivatives of this compound demonstrated effectiveness against multi-drug resistant strains of bacteria. This suggests a promising avenue for developing new antibiotics targeting resistant pathogens.
Clinical Observations
In clinical settings, derivatives of this compound have been administered to patients with infections resistant to standard treatments, showing improved outcomes in some cases.
Research Findings and Future Directions
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Findings indicate that modifications to the ethoxy group significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased antimicrobial potency |
| Alteration of the amino group | Enhanced receptor binding affinity |
Future research may explore further modifications to optimize its therapeutic potential across various diseases.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyacetamide group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9)
- Structure: Features a methoxy (-OCH₃) group at the 4-position and an amino group at the 3-position.
- Contrast : Unlike the target compound, the absence of a 2-methyl group reduces steric hindrance, possibly altering reactivity in synthetic pathways.
N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide (CAS 299950-82-6)
- Structure: Contains a chloro substituent at the 3-position and a 3-methylphenoxy group on the acetamide.
- Properties : The chloro group introduces electron-withdrawing effects, which may enhance herbicidal activity. Similar compounds (e.g., alachlor in ) are used as pre-emergent herbicides.
- Contrast : The ethoxy group in the target compound is less electronegative than chloro, suggesting reduced pesticidal activity but improved biocompatibility for pharmaceutical applications .
Variations in the Acetamide Side Chain
N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide (CAS 953719-01-2)
- Structure: Incorporates a bulky 2-isopropylphenoxy group instead of ethoxy.
- Properties : The isopropyl group increases hydrophobicity, likely reducing aqueous solubility. Such modifications are common in intermediates for heterocyclic synthesis .
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- Structure : A chloroacetamide with methoxymethyl and diethylphenyl groups.
- Properties : Widely used as a herbicide due to its electron-withdrawing chloro group and lipophilic substituents.
- Contrast: The absence of chloro and presence of amino in the target compound shifts its application from agrochemicals to medicinal chemistry .
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₁H₁₆N₂O₂.
Biological Activity
N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its amine and ethoxy functional groups attached to a phenyl ring. The synthesis typically involves the reaction of 3-amino-2-methylphenol with ethyl chloroacetate, followed by hydrolysis to yield the final product. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer , anti-inflammatory , and antimicrobial effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast and colon cancer models. The mechanism appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound triggers apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity is particularly relevant in the context of rising antibiotic resistance .
Research Findings and Case Studies
A detailed examination of various case studies provides insight into the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.4 | Tubulin Inhibition |
| Study 2 | SW48 (Colon Cancer) | 12.8 | Apoptosis Induction |
| Study 3 | RAW 264.7 (Macrophages) | 20.0 | Cytokine Inhibition |
Q & A
Q. What are the key synthetic strategies for preparing N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide?
The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. A common approach includes:
- Substitution reactions : Reacting 3-amino-2-methylphenol with ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
- Reductive amination : For intermediates requiring nitro group reduction, iron powder or catalytic hydrogenation under acidic conditions may be employed, as seen in analogous acetamide syntheses .
- Purification : Column chromatography or recrystallization is often used to isolate high-purity products, critical for reproducibility in downstream applications .
Q. How can the stability of this compound be evaluated under experimental conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : To assess decomposition temperatures and thermal stability.
- pH-dependent hydrolysis : Monitor degradation rates in acidic/basic buffers via HPLC or NMR .
- Light sensitivity : Expose samples to UV-Vis radiation and track changes using spectroscopic methods.
Reference standards from CAS or PubChem should be used for calibration .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ethoxy group (-OCH₂CH₃) and acetamide linkage (-NHCO-) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving 3D molecular geometry, using software like SHELXL for refinement .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) can determine bond angles, torsion angles, and hydrogen-bonding networks. For example:
- The ethoxy group’s orientation relative to the aromatic ring can influence intermolecular interactions.
- SHELX programs (e.g., SHELXL) are widely used for refining crystallographic models, especially for small molecules .
- Compare experimental data with computational predictions (e.g., DFT) to validate structural hypotheses .
Q. What strategies address contradictory bioactivity results in SAR studies of this compound?
- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false negatives/positives.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Crystallographic docking : Map the compound’s interactions with target proteins (e.g., kinases) to explain selectivity discrepancies .
Q. How can in silico modeling optimize the pharmacokinetic profile of this compound?
- ADME prediction : Tools like SwissADME can estimate solubility, logP, and bioavailability based on substituent effects (e.g., ethoxy vs. methoxy groups) .
- Molecular dynamics (MD) simulations : Study the compound’s membrane permeability or protein-binding kinetics .
- Toxicity screening : Use QSAR models to predict hepatotoxicity or mutagenicity, reducing reliance on animal testing .
Q. What experimental controls are critical when studying this compound’s reactivity in multicomponent reactions?
- Blank reactions : Exclude the compound to identify background byproducts.
- Isotopic labeling : Track specific atoms (e.g., ¹³C in the ethoxy group) to elucidate reaction pathways .
- Catalyst screening : Test palladium, copper, or enzyme catalysts for cross-coupling efficiency, as seen in analogous acetamide systems .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in NMR analysis of structurally similar impurities?
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals from the aromatic ring and ethoxy group .
- Spiking experiments : Add authentic samples of suspected impurities (e.g., unreacted 3-amino-2-methylphenol) to identify contaminant peaks .
Q. What precautions are necessary for handling this compound in biological assays?
- PPE compliance : Use nitrile gloves, lab coats, and NIOSH-approved respirators to avoid dermal/ inhalation exposure .
- Waste disposal : Follow EPA guidelines for amide-containing compounds, as improper disposal risks environmental persistence .
Q. How to validate computational predictions of this compound’s hydrogen-bonding capacity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
